7-[4-(difluoromethoxy)-3-methoxyphenyl]-5-methyl-N-(1,3-thiazol-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[4-(difluoromethoxy)-3-methoxyphenyl]-5-methyl-N-(1,3-thiazol-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex heterocyclic compound It features a triazolopyrimidine core, which is known for its significant biological activities
Preparation Methods
The synthesis of 7-[4-(difluoromethoxy)-3-methoxyphenyl]-5-methyl-N-(1,3-thiazol-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves multiple steps. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . Industrial production methods may involve scaling up this reaction and optimizing conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and difluoromethoxy groups, using reagents like sodium methoxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-[4-(difluoromethoxy)-3-methoxyphenyl]-5-methyl-N-(1,3-thiazol-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound, showing promise in various biological assays.
Industry: It may have applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it has been shown to inhibit JAK1 and JAK2, which are involved in inflammatory and proliferative pathways .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidines and thiazole derivatives. Compared to these, 7-[4-(difluoromethoxy)-3-methoxyphenyl]-5-methyl-N-(1,3-thiazol-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C18H16F2N6O3S |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
7-[4-(difluoromethoxy)-3-methoxyphenyl]-5-methyl-N-(1,3-thiazol-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H16F2N6O3S/c1-9-13(15(27)25-18-21-5-6-30-18)14(26-17(24-9)22-8-23-26)10-3-4-11(29-16(19)20)12(7-10)28-2/h3-8,14,16H,1-2H3,(H,21,25,27)(H,22,23,24) |
InChI Key |
IXCCVHHDRBXPQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC(F)F)OC)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.